![molecular formula C9H10N2O3 B1374503 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid CAS No. 1313855-79-6](/img/structure/B1374503.png)
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid
Übersicht
Beschreibung
“3-[(Aminocarbonyl)amino]-2-methylbenzoic acid” is a compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is also known by other names such as 3-(carbamoylamino)-2-methylbenzoic acid and 2-Methyl-3-ureidobenzoic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H10N2O3/c1-5-6 (8 (12)13)3-2-4-7 (5)11-9 (10)14/h2-4H,1H3, (H,12,13) (H3,10,11,14) . The Canonical SMILES representation is CC1=C (C=CC=C1NC (=O)N)C (=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 92.4 Ų and a complexity of 242 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Carbon Fiber Precursor Development
The compound is utilized in the synthesis of high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) [P(AN-co-ABM)], which serves as a precursor for carbon fibers . This application is crucial as carbon fibers are extensively used in aerospace and civil engineering due to their high strength-to-weight ratio.
Polymerization Process Enhancement
It acts as a comonomer in radical polymerization processes, improving the pre-oxidation performance and molecular weight of polyacrylonitrile (PAN) . This leads to the production of carbon fibers with better mechanical properties and thermal stability.
Stabilization of Polymeric Structures
The introduction of 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid into PAN copolymers significantly enhances their stabilization . This is evidenced by a lower initiation temperature for the stabilization process and a broader exothermic peak in differential scanning calorimetry (DSC) curves.
Reactivity Ratio Modification
In copolymerization, the compound demonstrates a higher reactivity ratio compared to acrylonitrile . This property is leveraged to control the polymerization process and achieve desired characteristics in the final polymer.
Thermal Property Improvement
The presence of this compound in copolymers leads to an increase in thermal properties, as shown by Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and DSC studies . This improvement is vital for materials that are subjected to high temperatures or require a certain degree of thermal resistance.
Carbon Network Formation in Graphite
Research indicates that the strength and modulus of carbon fibers are positively correlated with the length of the carbon network in turbostratic graphite . The compound plays a role in the formation of this carbon network, which is a key factor in the performance of carbon fibers.
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5-6(8(12)13)3-2-4-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSYDVZYNZQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



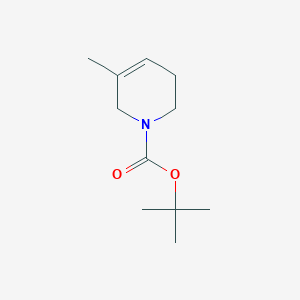
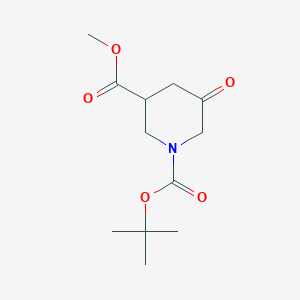



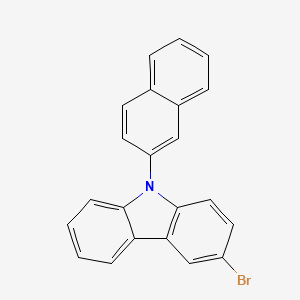
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)

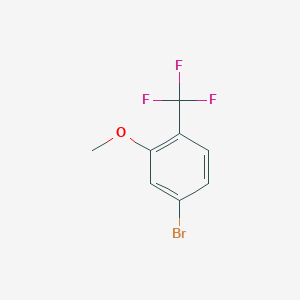
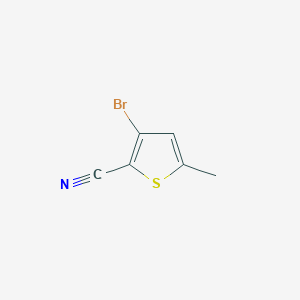

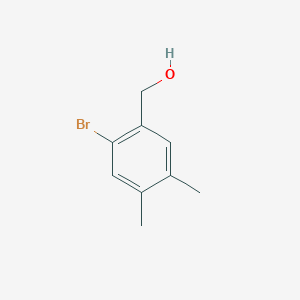

![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)